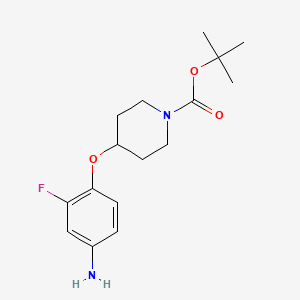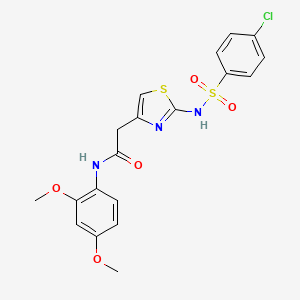![molecular formula C23H16FN3S2 B2551940 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole CAS No. 861212-18-2](/img/structure/B2551940.png)
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole, also known as FDIB, is a heterocyclic compound that has been studied for its potential applications in scientific research. FDIB is a derivative of benzothiazole, a class of compounds that has been used in many different areas of research, including medicinal chemistry and drug development. FDIB has been studied for its potential to act as a ligand for metal ions, as well as its potential applications in drug development and other areas of research.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Screening
Compounds containing the chemical structure of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole have been explored for various biological and pharmacological applications. Studies have reported the synthesis of molecules integrating fluoro-substituted benzothiazoles for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings. These compounds have been characterized through spectral data and tested for diverse biological activities, showing promising results in certain cases (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimycobacterial Activity
Certain derivatives of benzothiazole have demonstrated antimycobacterial properties. For instance, compounds synthesized using 2-amino benzothiazole as a base, then treated with various aromatic anilines, showed promising anti-microbial activity. The structure of these compounds and their biological activities were confirmed through spectral data and further tested against specific microbial strains (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antibacterial and Antifungal Activities
Compounds with the benzothiazole structure have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, novel analogs like 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones showed significant activity against standard strains in biological tests. Their structures were validated through IR, 1H NMR, MASS spectroscopic data, and elemental analyses. These compounds were further examined for their antimicrobial and antifungal potential (ANISETTI & Reddy, 2012).
Radiosensitizing and Anticarcinogenic Properties
Research has also been directed towards developing compounds with radiosensitizing and anticarcinogenic effects. Syntheses of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles have been reported, showing considerable in vitro anticancer activity against specific cancer cell lines. Some derivatives displayed significant radiosensitizing activity, enhancing DNA fragmentation and acting as potential derivatives for specific types of cancer (Majalakere et al., 2020).
Mecanismo De Acción
The exact mechanism of action can vary depending on the specific structure of the compound and its functional groups. For example, some imidazole derivatives act by inhibiting certain enzymes, interacting with cell receptors, or interfering with the synthesis of essential biomolecules .
The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the action of the compound. For example, the compound’s stability and efficacy could be affected by these factors .
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S2/c24-17-11-12-19-18(13-17)25-20(29-19)14-28-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYBNEAPKXRQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=NC4=C(S3)C=CC(=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

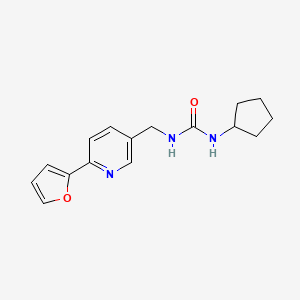
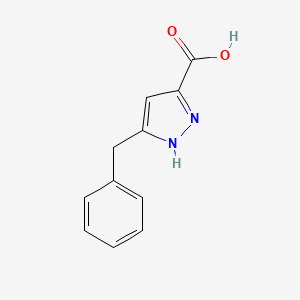

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)
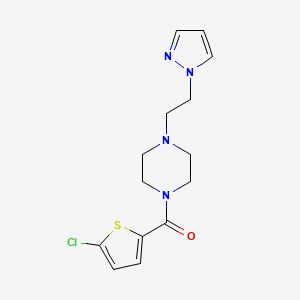
![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
